Imidafenacin is a novel antimuscarinic agent developed for the treatment of overactive bladder (OAB). It exhibits high affinity for muscarinic acetylcholine M3 and M1 receptors, which are known to play a crucial role in bladder contraction and urinary control. The therapeutic efficacy of imidafenacin is attributed to its selective action on the bladder over other tissues, thereby minimizing side effects commonly associated with antimuscarinic agents34.
Imidafenacin functions by antagonizing muscarinic acetylcholine receptors, particularly the M3 and M1 subtypes. These receptors are involved in the contraction of bladder smooth muscle and regulation of acetylcholine release. By inhibiting these receptors, imidafenacin effectively reduces bladder contractions and increases bladder capacity. Studies have shown that imidafenacin does not significantly affect the overall activity of Aδ or C fibers in the bladder but selectively inhibits capsaicin-sensitive C fibers, which are a subset of the primary bladder mechanosensitive afferent nerves1. This selective inhibition contributes to its therapeutic effects in treating OAB without significantly affecting other bodily functions. Furthermore, imidafenacin exhibits a higher selectivity for the urinary bladder over the salivary gland, which is indicative of its organ-specific action34.
Imidafenacin's primary application is in the treatment of OAB. It has been shown to prevent carbamylcholine-induced decrease in bladder capacity and inhibit distention-induced rhythmic bladder contractions in rats. The pharmacological profile of imidafenacin suggests that it inhibits urinary bladder contraction more effectively than salivary secretion, which is a common side effect of antimuscarinic agents4.
The pharmacokinetic properties of imidafenacin have been characterized by its selective and longer-lasting binding to muscarinic receptors in the bladder compared to other tissues. Oral administration of imidafenacin results in higher concentrations in the bladder than in the serum or submaxillary gland, indicating its preferential distribution to the target organ. This selective binding minimizes the drug's impact on the central nervous system and other non-target tissues2.
In addition to its therapeutic effects, imidafenacin has been evaluated for its side effects, particularly those related to dry mouth and cognitive dysfunction. Studies have shown that imidafenacin does not significantly affect cognitive functions, such as performance in the Morris water maze task, at therapeutic doses. This suggests that imidafenacin has a favorable side effect profile compared to other antimuscarinic agents that may impair cognitive function4.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7